2-Fluoroacryloyl chloride
Overview
Description
2-Fluoroacryloyl chloride is an organic compound with the chemical formula C3H2ClFO. It is a colorless to pale yellow liquid that is highly reactive and corrosive. This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoroacryloyl chloride can be synthesized through several methods. One common method involves the reaction of acryloyl chloride with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction typically requires a solvent and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the removal of products to maintain optimal reaction conditions. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoroacryloyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Polymerization Reactions: It can undergo polymerization to form polymers with unique properties
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids, bases
Solvents: Dichloromethane, tetrahydrofuran
Temperature: Typically between 0°C to 50°C
Pressure: Atmospheric or slightly elevated
Major Products Formed
Substituted Fluoroacryloyl Derivatives: Formed through substitution reactions.
Polymers: Formed through polymerization reactions
Scientific Research Applications
2-Fluoroacryloyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Fluoroacryloyl chloride involves its high reactivity towards nucleophiles. The compound’s carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The presence of the fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Acryloyl Chloride: Similar in structure but lacks the fluorine atom.
Methacryloyl Chloride: Contains a methyl group instead of a fluorine atom.
Chloroacryloyl Chloride: Contains a chlorine atom instead of a fluorine atom
Uniqueness
2-Fluoroacryloyl chloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-fluoroprop-2-enoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClFO/c1-2(5)3(4)6/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKRPXAZWRLPSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382589 | |
Record name | 2-Fluoroacryloyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16522-55-7 | |
Record name | 2-Fluoroacryloyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoroacryloyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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